4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol
Description
4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol (CAS 477854-92-5) is a sulfur-containing pyrimidine derivative with the molecular formula C₁₆H₁₂N₂S and a molecular weight of 264.35 g/mol . Its structure features a biphenyl group at the 4-position of the pyrimidine ring and a thiol (-SH) substituent at the 2-position.
Structure
3D Structure
Properties
IUPAC Name |
6-(4-phenylphenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S/c19-16-17-11-10-15(18-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPUFWHIQXWSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC(=S)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced through a nucleophilic substitution reaction where the biphenyl group reacts with a suitable pyrimidine derivative under basic conditions.
Introduction of the Thiol Group: The thiol group can be introduced by reacting the biphenyl-pyrimidine intermediate with a thiolating agent such as thiourea or hydrogen sulfide under acidic conditions.
Industrial Production Methods
Industrial production of 4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol may involve large-scale application of the above synthetic routes with optimization for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Disulfides, sulfonic acids
Reduction: Dihydropyrimidine derivatives
Substitution: Halogenated biphenyls, alkylated pyrimidines
Scientific Research Applications
4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol and related compounds:
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Key Functional Groups |
|---|---|---|---|---|
| This compound (477854-92-5) | C₁₆H₁₂N₂S | 264.35 | Biphenyl at C4, thiol at C2 | Thiol (-SH), pyrimidine |
| 4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine (1689538-58-6) | C₂₂H₁₅ClN₂ | 342.82 | Biphenyl at C4, chloro at C6, phenyl at C2 | Chlorine (-Cl), pyrimidine |
| 4-(2-(1,1'-Biphenyl)-4-ylethoxy)pyrido[2,3-d]pyrimidine (134999-77-2) | C₂₁H₁₇N₃O | 327.38 | Biphenyl-linked ethoxy chain, pyrido-pyrimidine | Ethoxy (-OCH₂CH₂-), fused ring |
| [1,1'-Biphenyl]-4-thiol (4-Phenylthiophenol) (19813-90-2) | C₁₂H₁₀S | 186.27 | Biphenyl with terminal thiol | Thiol (-SH) |
| 5-{[2-(Diethylamino)-1,3-thiazol-5-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (477855-05-3) | C₁₄H₁₈N₄O₃S | 322.39 | Thiazole-methylenepyrimidinetrione hybrid | Thiazole, trione, diethylamino |
Key Observations :
- Reactivity : The thiol group in this compound distinguishes it from chloro- or ethoxy-substituted analogs (e.g., 1689538-58-6, 134999-77-2). Thiols are prone to oxidation and disulfide formation, which may limit stability but enable conjugation in drug design .
- Solubility : The ethoxy linker in 134999-77-2 likely enhances hydrophilicity compared to the purely aromatic this compound .
Biological Activity
4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol is a compound that belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. Pyrimidine and its derivatives have been extensively studied due to their potential applications in pharmaceuticals, particularly as antimicrobial, anticancer, and anti-inflammatory agents. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
Antimicrobial Activity
Pyrimidine derivatives are recognized for their antimicrobial properties . Studies indicate that compounds containing the pyrimidine moiety exhibit significant activity against various pathogens. For instance, a review highlighted that pyrimidine derivatives have shown effectiveness against bacteria, fungi, and viruses .
| Type of Activity | Example Compounds | Effectiveness |
|---|---|---|
| Antibacterial | 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl ammonium | Zone of inhibition: 16 mm |
| Antifungal | 4-(4-Chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine | 56.4% inhibition against Fusarium oxysporum |
| Antiviral | Idoxuridine, Tenofovir | Effective against viral infections |
Anticancer Activity
Recent research has demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. Specifically, it has shown promising results in inhibiting the growth of HeLa (cervical cancer) and MCF-7 (breast adenocarcinoma) cells at low concentrations .
A study indicated that the compound maintains low cytotoxicity towards normal human dermal fibroblasts (HDFa), suggesting a favorable selectivity profile for cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications in the chemical structure can significantly influence their pharmacological properties. For instance:
- Substituents on the pyrimidine ring can enhance antitumor activity .
- The presence of thiol groups has been linked to increased antioxidant properties .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound was tested against several bacterial strains. Results indicated a significant zone of inhibition compared to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
A series of experiments conducted on cancer cell lines revealed that this compound exhibited IC50 values in the low micromolar range against HeLa and MCF-7 cells. This suggests that further development could lead to effective anticancer therapies .
Q & A
Q. How do biphenyl-pyrimidinethiol derivatives interact with biological targets at the atomic level?
- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes to enzymes (e.g., kinases). Free energy perturbation (FEP) calculations quantify binding affinities, validated by mutagenesis studies .
Methodological Framework
- Data Contradiction Analysis : Apply triangulation by cross-referencing computational predictions (), experimental data (), and literature meta-analyses (). Use Bayesian statistics to weigh evidence reliability .
- Experimental Design : Integrate cheminformatics tools () for virtual screening of reaction conditions. Employ response surface methodology (RSM) for multi-variable optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
